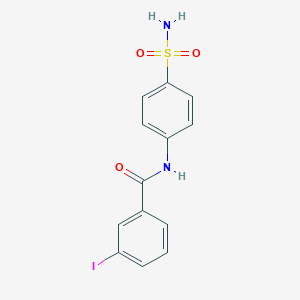![molecular formula C21H25N3O5S2 B411128 6,8-BIS(PIPERIDINOSULFONYL)BENZO[CD]INDOL-2(1H)-ONE](/img/structure/B411128.png)
6,8-BIS(PIPERIDINOSULFONYL)BENZO[CD]INDOL-2(1H)-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-BIS(PIPERIDINOSULFONYL)BENZO[CD]INDOL-2(1H)-ONE is a synthetic organic compound belonging to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often used as scaffolds in drug discovery
Vorbereitungsmethoden
The synthesis of 6,8-BIS(PIPERIDINOSULFONYL)BENZO[CD]INDOL-2(1H)-ONE typically involves a multi-step process. One common method is the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol is efficient and high-yielding, drawing upon readily available building blocks such as aryl hydrazines, ketones, and alkyl halides . The reaction conditions often involve microwave irradiation to shorten reaction times and improve yields .
Industrial production methods for this compound may involve scaling up the laboratory synthesis protocols, optimizing reaction conditions for larger batches, and ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
6,8-BIS(PIPERIDINOSULFONYL)BENZO[CD]INDOL-2(1H)-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, leading to the formation of new derivatives with different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions on the indole ring.
Wissenschaftliche Forschungsanwendungen
6,8-BIS(PIPERIDINOSULFONYL)BENZO[CD]INDOL-2(1H)-ONE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: The compound’s potential therapeutic properties are being explored for developing new drugs, particularly in oncology and neurology.
Industry: It may be used in the development of new materials with specific properties, such as polymers and composites.
Wirkmechanismus
The mechanism of action of 6,8-BIS(PIPERIDINOSULFONYL)BENZO[CD]INDOL-2(1H)-ONE involves its interaction with specific molecular targets. For instance, indole derivatives have been shown to bind to proteins such as Bcl-2 and Mcl-1, inhibiting their activity and inducing apoptosis in cancer cells . The compound may exert its effects through hydrogen bonding, Van der Waals forces, and pi-pi interactions with these proteins .
Vergleich Mit ähnlichen Verbindungen
6,8-BIS(PIPERIDINOSULFONYL)BENZO[CD]INDOL-2(1H)-ONE can be compared with other indole derivatives, such as:
6,8-Bis-(4-methyl-1-piperidinyl)sulfonyl-benzo[cd]indol-2-one: This compound has similar structural features but different substituents, which may affect its reactivity and biological activity.
Indole-2-carboxamides: These compounds are known for their enzyme inhibitory properties and are used in various medicinal applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of piperidine-1-sulfonyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H25N3O5S2 |
|---|---|
Molekulargewicht |
463.6g/mol |
IUPAC-Name |
6,8-bis(piperidin-1-ylsulfonyl)-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C21H25N3O5S2/c25-21-16-9-7-8-15-17(30(26,27)23-10-3-1-4-11-23)14-18(20(22-21)19(15)16)31(28,29)24-12-5-2-6-13-24/h7-9,14H,1-6,10-13H2,(H,22,25) |
InChI-Schlüssel |
IKFQZWATIAAKLA-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)N5CCCCC5 |
Kanonische SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)N5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


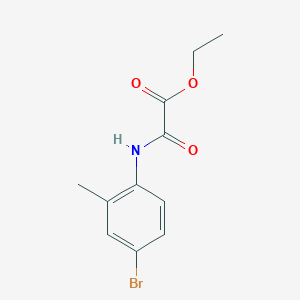
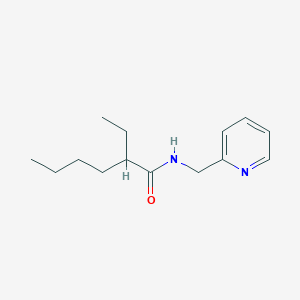
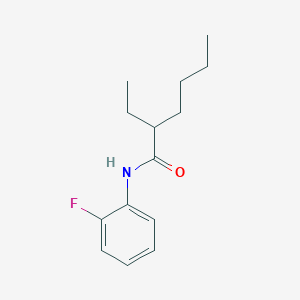
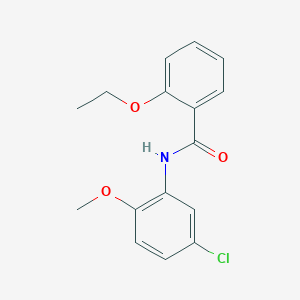
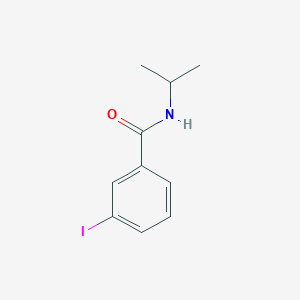
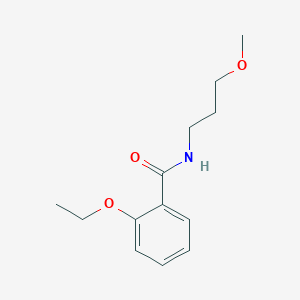
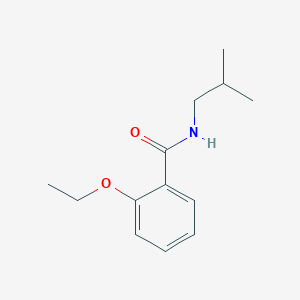
![4-[(2-Methoxy-5-methylanilino)carbonyl]phenyl acetate](/img/structure/B411057.png)
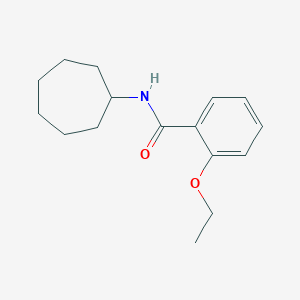
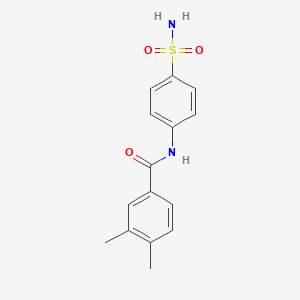
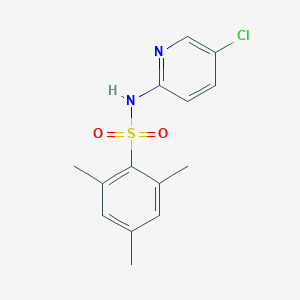
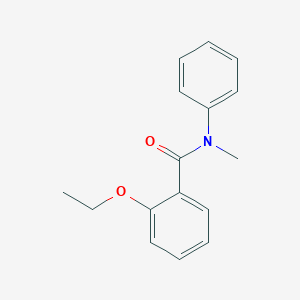
![4-methoxyphenyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide](/img/structure/B411067.png)
